Dicyclohexyl ether
Overview
Description
Dicyclohexyl ether is an organic compound belonging to the class of ethers, characterized by the presence of an oxygen atom bonded to two cyclohexyl groups. It is a colorless liquid with a faint, pleasant odor and is known for its stability and relatively low reactivity compared to other ethers.
Scientific Research Applications
Dicyclohexyl ether has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action for Dicyclohexyl ether involves the protonation of the ether oxygen to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Safety and Hazards
Future Directions
While specific future directions for Dicyclohexyl ether were not found, ethers in general are used in dyes, perfumes, oils, waxes, and other industrial uses . The synthesis of ethers is an active area of research, with recent work exploring new methods for ether synthesis from alkenes, tertiary alkyl halides, and alkoxymercuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl ether can be synthesized through the dehydration of cyclohexanol. This process involves heating cyclohexanol in the presence of an acid catalyst, such as concentrated sulfuric acid, at temperatures between 134°C and 138°C. The reaction produces this compound as a side product, which can be isolated through distillation .
Industrial Production Methods
In industrial settings, this compound is typically produced by the same dehydration method, but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. After the reaction, the product is purified through distillation under reduced pressure to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl ether is relatively stable and does not undergo many reactions. it can participate in the following types of reactions:
Oxidation: Ethers can slowly react with oxygen in the air to form peroxides, which are potentially explosive.
Substitution: Under certain conditions, ethers can undergo substitution reactions, although this is less common for this compound due to its steric hindrance.
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen over time can lead to the formation of peroxides.
Substitution: Strong acids or bases can facilitate substitution reactions, but these are not typical for this compound.
Major Products
Oxidation: Peroxides.
Substitution: Various substituted ethers, depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: Another common ether, but with two ethyl groups instead of cyclohexyl groups.
Diphenyl ether: Contains two phenyl groups attached to the oxygen atom.
Tetrahydrofuran: A cyclic ether with different properties and applications.
Uniqueness
Dicyclohexyl ether is unique due to its bulky cyclohexyl groups, which provide steric hindrance and contribute to its stability. This makes it less reactive compared to other ethers, such as diethyl ether or tetrahydrofuran .
Properties
IUPAC Name |
cyclohexyloxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDXZFSOHJRGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196843 | |
Record name | 1,1'-Oxybis(cyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4645-15-2 | |
Record name | 1,1′-Oxybis[cyclohexane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4645-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Oxybis(cyclohexane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004645152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclohexyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Oxybis(cyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-oxybis(cyclohexane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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